![molecular formula C18H19F2N B8805041 1-[Bis(4-fluorophenyl)methyl]piperidine CAS No. 252644-60-3](/img/structure/B8805041.png)
1-[Bis(4-fluorophenyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Bis(4-fluorophenyl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a bis-(4-fluorophenyl)methyl group. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine typically involves the reaction of piperidine with bis-(4-fluorophenyl)methanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with piperidine to form the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[Bis(4-fluorophenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated analogues and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-[Bis(4-fluorophenyl)methyl]piperidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]piperidine involves its interaction with specific molecular targets, such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, thereby exerting its pharmacological effects. Additionally, it may interact with other receptors, such as serotonin and dopamine receptors, contributing to its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[Bis-(4-Fluorophenyl)-methyl]-piperazine: This compound has a similar structure but features a piperazine ring instead of a piperidine ring.
1-[Bis-(4-Fluorophenyl)-methyl]-4-cinnamyl-piperazine: This compound includes an additional cinnamyl group, which may alter its pharmacological properties.
Uniqueness
1-[Bis(4-fluorophenyl)methyl]piperidine is unique due to its specific substitution pattern and its ability to interact with multiple molecular targets. This makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
252644-60-3 |
|---|---|
Formule moléculaire |
C18H19F2N |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
1-[bis(4-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C18H19F2N/c19-16-8-4-14(5-9-16)18(21-12-2-1-3-13-21)15-6-10-17(20)11-7-15/h4-11,18H,1-3,12-13H2 |
Clé InChI |
WTOSWPBNFCJVHA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole](/img/structure/B8804964.png)

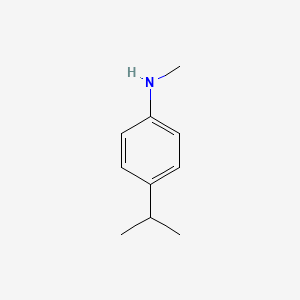
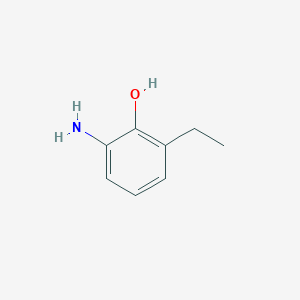


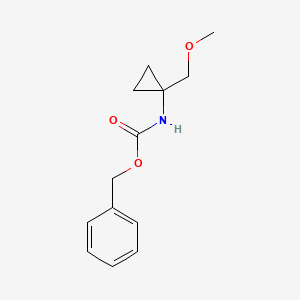
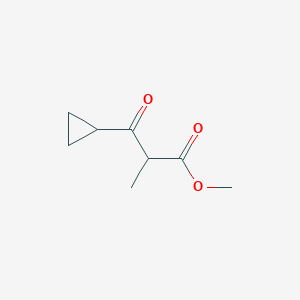
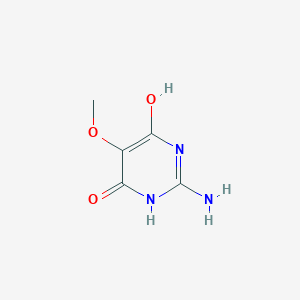
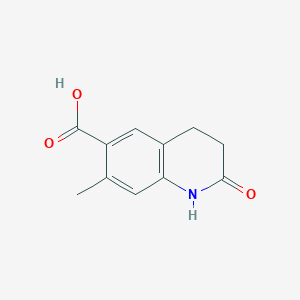
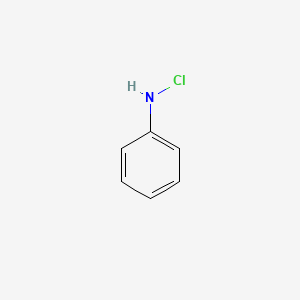
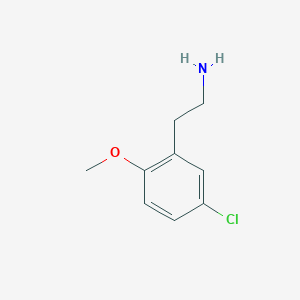
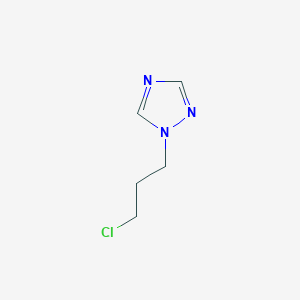
![Thieno[2,3-b]thiophene-2-carboxaldehyde](/img/structure/B8805070.png)
